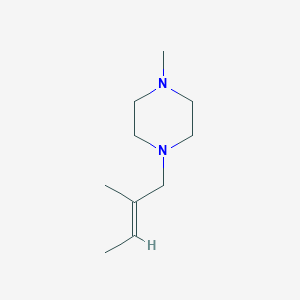
5-bromo-N-(tert-butyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
5-bromo-N-(tert-butyl)-2-thiophenecarboxamide, also known as BTB-T, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
5-bromo-N-(tert-butyl)-2-thiophenecarboxamide selectively inhibits the TASK-3 potassium channel, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism of action has been shown to be effective in reducing seizures and improving mood in animal models of epilepsy and depression.
Biochemical and Physiological Effects:
5-bromo-N-(tert-butyl)-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been shown to improve mood and reduce anxiety-like behaviors in animal models of depression and anxiety. In addition, 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide has been shown to have a neuroprotective effect, reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide in lab experiments is its selectivity for the TASK-3 potassium channel. This allows researchers to study the specific role of this channel in various neurological disorders. However, one of the limitations of using 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide is its relatively low potency, which requires higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for research on 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide. One area of interest is the development of more potent derivatives of 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide that can be used at lower concentrations. Another area of interest is the study of the effects of 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide on other potassium channels and ion channels, which may provide new insights into the mechanisms of neurological disorders. Finally, the potential clinical applications of 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide in the treatment of epilepsy, depression, and anxiety are also areas of interest for future research.
In conclusion, 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. Its selective inhibition of the TASK-3 potassium channel has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various neurological disorders. While there are limitations to its use in lab experiments, there are several future directions for research that may lead to the development of more potent derivatives and potential clinical applications.
Applications De Recherche Scientifique
5-bromo-N-(tert-butyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective inhibitor of the potassium channel TASK-3, which plays a crucial role in regulating the excitability of neurons. 5-bromo-N-(tert-butyl)-2-thiophenecarboxamide has been used to study the role of TASK-3 in various neurological disorders, including epilepsy, depression, and anxiety.
Propriétés
IUPAC Name |
5-bromo-N-tert-butylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-9(2,3)11-8(12)6-4-5-7(10)13-6/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJPWFJDYOJAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)

![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)




![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794979.png)
![4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)


![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5795017.png)
![2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5795022.png)